molecular formula C15H24O3 B1617346 alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol CAS No. 19576-38-6

alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol

Cat. No. B1617346
CAS RN: 19576-38-6
M. Wt: 252.35 g/mol
InChI Key: FMCWGKXGRNQNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol, commonly known as hexamethylenetetramine, is a white crystalline powder with a chemical formula of C6H12N4O. It is widely used in the pharmaceutical, chemical, and food industries due to its unique properties.

Mechanism of Action

Hexamethylenetetramine has a unique mechanism of action, which involves the release of formaldehyde in an acidic environment. The released formaldehyde reacts with amino groups in proteins and nucleic acids, leading to the denaturation of these biomolecules. This mechanism of action is exploited in the treatment of urinary tract infections, where hexamethylenetetramine is used to acidify the urine and release formaldehyde, which acts as an antimicrobial agent.
Biochemical and Physiological Effects:
Hexamethylenetetramine has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of certain enzymes, such as catalase and peroxidase, in plants. It also has a hypoglycemic effect in diabetic rats, which is attributed to its ability to increase insulin secretion. In addition, hexamethylenetetramine has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

Hexamethylenetetramine has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized. It is also relatively inexpensive compared to other reagents used in the laboratory. However, hexamethylenetetramine has some limitations as well. It is highly soluble in water, which makes it difficult to isolate and purify. It also has a low melting point, which can make it difficult to handle in solid form.

Future Directions

There are several future directions for research on hexamethylenetetramine. One area of research is the development of new drug delivery systems using hexamethylenetetramine. Another area of research is the development of new antimicrobial agents based on the mechanism of action of hexamethylenetetramine. In addition, further research is needed to understand the neuroprotective effects of hexamethylenetetramine and its potential use in the treatment of neurodegenerative diseases.

Scientific Research Applications

Hexamethylenetetramine has been extensively studied for its various applications in different fields of science. In the pharmaceutical industry, it is used as a drug delivery agent due to its ability to form inclusion complexes with various drugs. It is also used as a preservative in the food industry due to its antimicrobial properties. In the chemical industry, it is used as a curing agent for phenolic resins and as a fuel additive.

properties

IUPAC Name

2-[3,5-bis(2-hydroxypropan-2-yl)phenyl]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O3/c1-13(2,16)10-7-11(14(3,4)17)9-12(8-10)15(5,6)18/h7-9,16-18H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCWGKXGRNQNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C(C)(C)O)C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173241
Record name alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19576-38-6
Record name α1,α1,α3,α3,α5,α5-Hexamethyl-1,3,5-benzenetrimethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19576-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019576386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α,α',α',α'',α''-hexamethylbenzene-1,3,5-trimethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.227
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Reactant of Route 2
Reactant of Route 2
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Reactant of Route 3
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Reactant of Route 5
Reactant of Route 5
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol
Reactant of Route 6
alpha,alpha,alpha',alpha',alpha'',alpha''-Hexamethylbenzene-1,3,5-trimethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.